

Commercial Suppliers and Technical Validation of High-Purity NTFAPI Precursor

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Compound of Interest

Compound Name: Ntfapi
CAS No.: 2374782-03-1
Cat. No.: B12396550

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Executive Summary: The NTFAPI Imperative

In the rapidly evolving landscape of nuclear medicine, **NTFAPI** (NOTA-FAPI-04, CAS: 2374782-03-1) has emerged as a superior alternative to standard DOTA-conjugated precursors.^[1] While DOTA-FAPI-04 is optimized for Gallium-68 (

Ga), **NTFAPI** utilizes the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator.^[1]

This structural shift is not trivial; it enables the complexation of Aluminum-Fluoride-18 (

F-¹⁸AlF).^[1] This allows researchers to leverage the favorable decay characteristics of Fluorine-18 (110 min half-life vs. 68 min for

Ga) and the high-batch production capacity of cyclotrons, bypassing the limitations of

Ge/

Ga generators.^[1]

This guide evaluates the commercial supply chain for high-purity **NTFAPI**, detailing the rigorous qualification protocols required to ensure these precursors meet GMP (Good Manufacturing

Practice) standards for clinical translation.

Chemical Identity and Mechanism

To validate a supplier, one must first understand the molecule's critical quality attributes (CQAs).[1] **NTFAPI** is not a generic peptide; it is a small-molecule pharmacophore conjugated to a macrocyclic chelator.[1]

- Chemical Name: NOTA-FAPI-04 (or NOTA-FAPI-4)[1]

- CAS Number: 2374782-03-1[1][2][3][4][5]

- Molecular Formula:

[1]

- Molecular Weight: 771.82 g/mol [1][4]

- Target: Fibroblast Activation Protein

(FAP

), highly expressed in Cancer-Associated Fibroblasts (CAFs).[1]

Structural Logic

The molecule consists of three distinct functional domains:

- The Pharmacophore: A quinoline-based moiety responsible for high-affinity binding to the FAP enzymatic pocket.[1]

- The Linker: A piperazine-based spacer that ensures the bulky chelator does not sterically hinder binding.[1]

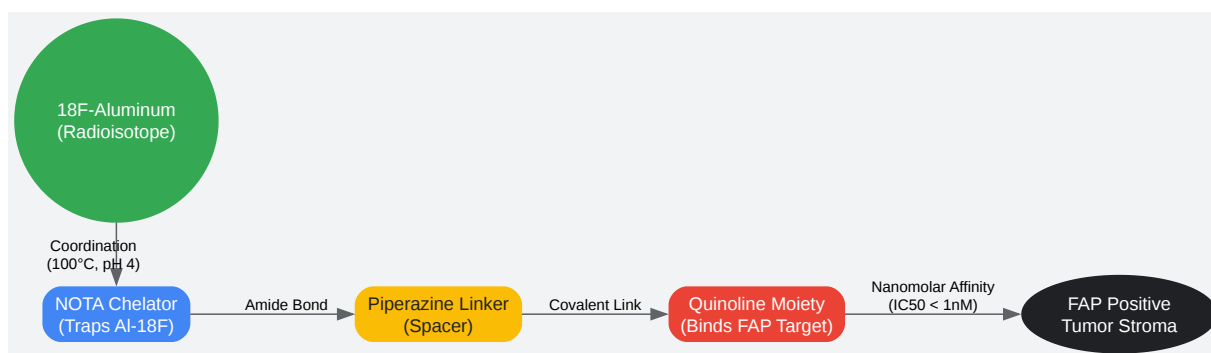
- The Chelator (NOTA): A hexadentate ligand specifically chosen for its rapid kinetics with at moderate temperatures (

), forming a stable neutral complex

[1]

Visualization: NTFAPI Functional Architecture

The following diagram illustrates the functional segmentation of the **NTFAPI** molecule and its labeling logic.



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Figure 1: Functional architecture of the **NTFAPI** precursor showing the coordination of the radioisotope and target binding mechanism.[1]

Commercial Landscape: Supplier Analysis

The market is divided between high-grade GMP manufacturers (suitable for clinical trials) and chemical synthesis labs providing R&D-grade material.[1]

Tier 1: GMP-Compliant Suppliers (Clinical Grade)

These suppliers provide documentation including Certificates of Analysis (CoA), TSE/BSE statements, and endotoxin testing.[1]

Supplier	Region	Product Code	Purity Claim	Notes
ABX Advanced Biochemical Compounds	Germany	Inquire	>98% (GMP)	The "Gold Standard" for PET precursors. [1] Strategic partner with SOFIE for FAPI synthesis.[1][6]
Isotope CMR	Russia/Global	P016	>98% (GMP)	Explicitly lists "NT-FAPI" as a GMP product.[1] Provides sterility and endotoxin data.[1][7][8]
CSBio	USA	Custom	>98% (cGMP)	Major peptide/peptidomimetic manufacturer with FDA-inspected facilities.[1]

Tier 2: R&D / Chemical Synthesis (Pre-Clinical)

Suitable for cell studies or animal models, but require rigorous in-house purification before human use.[1]

Supplier	Region	Product Code	Purity Claim	Notes
MedKoo Biosciences	USA	408155	>98%	Lists as "NOTA-FAPI-4". ^[1] Good for reference standards.
MedChemExpress (MCE)	Global	HY-138260	>98%	Reliable for small-scale chemical validation. ^[1]
Shanghai YaXian Chemical	China	2374782-03-1	>98%	Cost-effective for bulk intermediates; requires independent QC verification. ^[1]

Scientist's Note: Never assume "98% purity" from a Tier 2 supplier equates to "Radiopharmaceutical Grade." Trace metal contaminants (Fe, Cu, Zn) common in standard synthesis can compete with Aluminum for the NOTA chelator, causing labeling failure.^[1]

Technical Protocol: Validation & Labeling

As a self-validating system, the acceptance of a new **NTFAPI** batch must follow this workflow.

Phase A: Incoming Quality Control (QC)

Before any radiolabeling, the precursor must pass the "Cold Block" Test:

- Dissolution: Dissolve 1 mg **NTFAPI** in ultrapure water (metal-free).
- HPLC Analysis:
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).^[1]
 - Mobile Phase: A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile.^[1]

- Gradient: 10-90% B over 20 mins.
- Acceptance Criteria: Single peak >98% AUC; retention time matches standard.
- Trace Metal Analysis (ICP-MS): Critical. Ensure Fe, Cu, Zn < 1 ppm.[1]

Phase B: Experimental Labeling Protocol (F-AIF-NOTA-FAPI)

This protocol validates the precursor's chelating ability.[1]

- Elution: Elute

F from QMA cartridge with 0.4 M

.

- Al-F Formation: Add

(2 mM in NaOAc buffer, pH 4.1). React for 2 min.

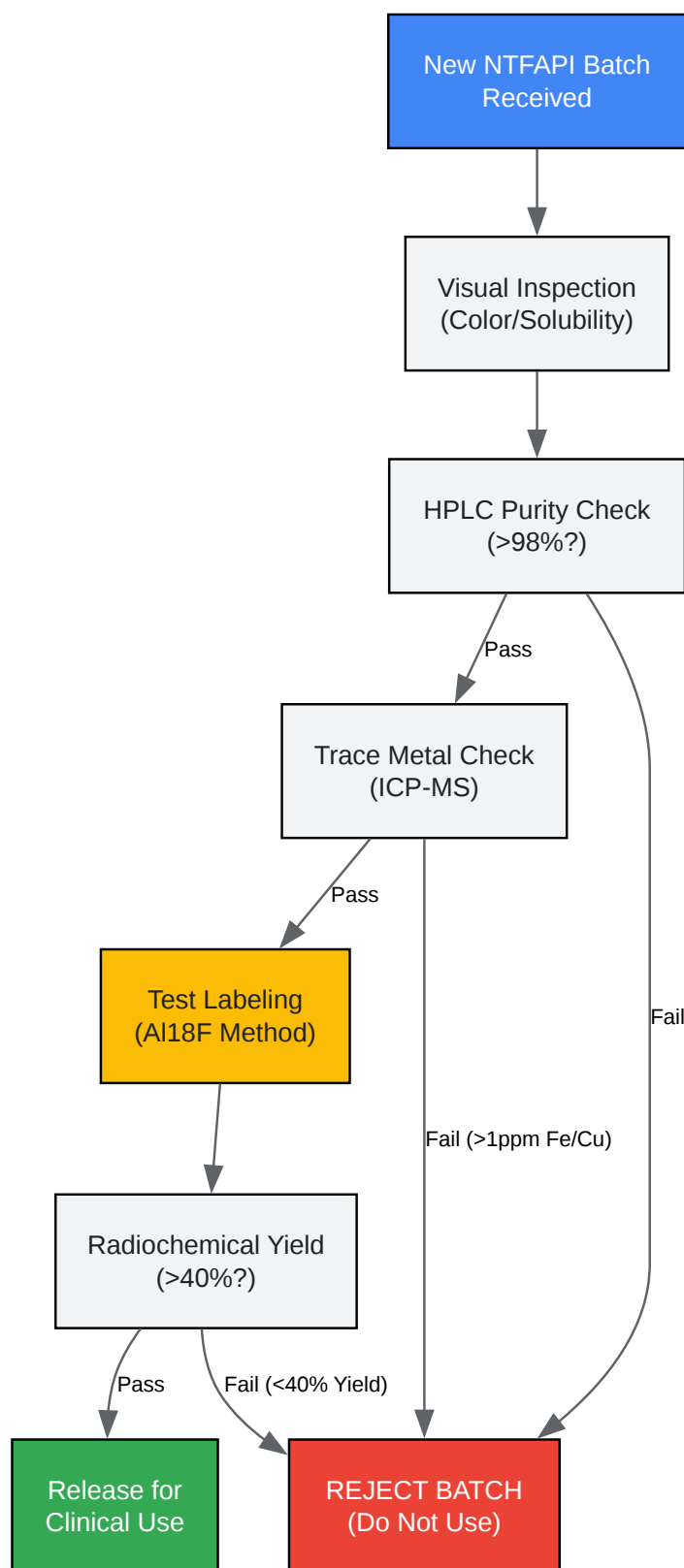
- Conjugation: Add **NTFAPI** precursor (50

g).[1]

- Heating: Heat at 100°C for 15 minutes.
- Purification: Pass through HLB cartridge (Solid Phase Extraction) to remove free F and colloidal aluminum.[1]
- Formulation: Elute with Ethanol/Saline.

Visualization: Supplier Qualification Workflow

This logic gate ensures no substandard precursor enters the clinical workflow.[1]



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Figure 2: Decision matrix for qualifying incoming **NTFAPI** precursor batches prior to clinical production.

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